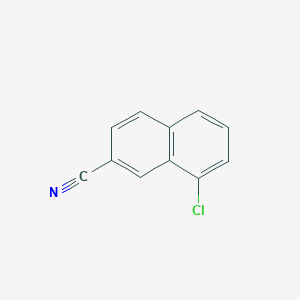

8-Chloronaphthalene-2-carbonitrile

Description

8-Chloronaphthalene-2-carbonitrile (C₁₁H₆ClN) is a halogenated aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at the 8-position and a cyano (-CN) group at the 2-position. This structure confers unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing effects of both substituents.

Properties

CAS No. |

73399-87-8 |

|---|---|

Molecular Formula |

C11H6ClN |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

8-chloronaphthalene-2-carbonitrile |

InChI |

InChI=1S/C11H6ClN/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |

InChI Key |

SVLRPAISSNAWDN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2)C#N)C(=C1)Cl |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)C(=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloronaphthalene (C₁₀H₇Cl)

- Structure: Chlorine at the 2-position on naphthalene, lacking the cyano group.

- Physical Properties :

- Applications : Used in environmental analysis as a standard for detecting chlorinated aromatic pollutants .

- Key Differences: The absence of the cyano group in 2-chloronaphthalene reduces its polarity and reactivity compared to 8-chloronaphthalene-2-carbonitrile. The cyano group in the latter enhances its suitability as a precursor for further functionalization (e.g., amidation or reduction to amines).

1-Methylnaphthalene and 2-Methylnaphthalene

- Structure : Methyl (-CH₃) substituents at the 1- or 2-position, respectively.

- Toxicological Profile :

- Key Differences: Methyl groups are electron-donating, contrasting with the electron-withdrawing effects of chlorine and cyano groups in 8-chloronaphthalene-2-carbonitrile. Chlorinated derivatives generally exhibit higher persistence in environmental matrices due to reduced biodegradability .

8-Bromonaphthalene-2-carbonitrile

- Structure : Bromine replaces chlorine at the 8-position.

- Inferred Properties :

- Higher molecular weight (Br vs. Cl) would increase boiling/melting points.

- Bromine’s larger atomic radius may alter steric effects in reactions.

- Key Differences: Bromine’s lower electronegativity compared to chlorine could reduce the compound’s electrophilicity.

Physicochemical and Toxicological Data Comparison

Research Implications and Gaps

- Synthesis and Reactivity: The cyano group in 8-chloronaphthalene-2-carbonitrile offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry.

- Environmental Impact: Chlorinated naphthalenes are persistent organic pollutants (POPs), but the cyano group’s influence on biodegradation remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.